molecular formula C30H61NO4 B8069933 N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxydodecanamide

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxydodecanamide

Cat. No.: B8069933
M. Wt: 499.8 g/mol
InChI Key: JDHMGTRKGQZDLC-POZJPKTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C12((+/-)-2’-hydroxy) dihydro Ceramide (d180/120): N-lauroyl-D-erythro-sphinganine , is a synthetic dihydroceramide. This compound is part of the sphingolipid family, which are essential components of cell membranes and play crucial roles in cellular signaling and structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C12((+/-)-2’-hydroxy) dihydro Ceramide (d18:0/12:0) typically involves the acylation of sphinganine with lauric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydroceramide. The process involves:

Industrial Production Methods: Industrial production of C12((+/-)-2’-hydroxy) dihydro Ceramide (d18:0/12:0) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

C12((+/-)-2’-hydroxy) dihydro Ceramide (d18:0/12:0) has a wide range of applications in scientific research:

    Chemistry: Used as a standard in lipidomics studies for the quantification of sphingolipids using techniques like liquid chromatography-mass spectrometry (LC-MS).

    Biology: Plays a role in studying cellular signaling pathways, particularly those involving sphingolipids.

    Medicine: Investigated for its potential therapeutic effects in diseases related to sphingolipid metabolism, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of skincare products due to its role in maintaining skin barrier function.

Mechanism of Action

The mechanism of action of C12((+/-)-2’-hydroxy) dihydro Ceramide (d18:0/12:0) involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including enzymes involved in sphingolipid metabolism and receptors that mediate cellular responses to stress and inflammation .

Comparison with Similar Compounds

Uniqueness: C12((+/-)-2’-hydroxy) dihydro Ceramide (d18:0/12:0) is unique due to its specific acyl chain length and the absence of double bonds in the sphingoid base, which confer distinct physical and biological properties compared to other ceramides .

Properties

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxydodecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H61NO4/c1-3-5-7-9-11-13-14-15-16-17-19-20-22-24-28(33)27(26-32)31-30(35)29(34)25-23-21-18-12-10-8-6-4-2/h27-29,32-34H,3-26H2,1-2H3,(H,31,35)/t27-,28+,29?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHMGTRKGQZDLC-POZJPKTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)C(CCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)C(CCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H61NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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